molecular formula C10H24N2 B3268462 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- CAS No. 48060-19-1

1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-

Cat. No.: B3268462
CAS No.: 48060-19-1
M. Wt: 172.31 g/mol
InChI Key: LTUMISDAHGVYGU-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N’-bis(2-methylpropyl)- is a chemical compound with the molecular formula C10H24N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-methylpropyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N’-bis(2-methylpropyl)- typically involves the reaction of ethylenediamine with 2-methylpropyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of ethylenediamine attack the carbon atoms of the 2-methylpropyl halides, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1,2-Ethanediamine, N,N’-bis(2-methylpropyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N’-bis(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted ethylenediamine derivatives.

Scientific Research Applications

1,2-Ethanediamine, N,N’-bis(2-methylpropyl)- has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.

    Industry: It is used as a curing agent in the production of epoxy resins and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-methylpropyl)- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s structure allows it to act as a chelating agent, binding to metal ions and preventing their participation in undesirable chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N-bis(1-methylethyl)-: Similar in structure but with different alkyl groups.

    1,2-Ethanediamine, N-methyl-: A simpler derivative with only one methyl group attached to the nitrogen atom.

    1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Contains phenylmethyl groups instead of 2-methylpropyl groups.

Uniqueness

1,2-Ethanediamine, N,N’-bis(2-methylpropyl)- is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications, particularly in the formation of stable metal complexes and its use as a curing agent in industrial processes.

Properties

IUPAC Name

N,N'-bis(2-methylpropyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-9(2)7-11-5-6-12-8-10(3)4/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUMISDAHGVYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCNCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197403
Record name 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48060-19-1
Record name 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048060191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-amino-3-(1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (5 g) was dissolved in water (19 ml) using 30% w/w sodium hydroxide (1.5 g in 8 ml water) and sodium bicarbonate (1 g), O-formylmandeloyl chloride (2.45 g) was added at 0-5° C. and maintained at 5-10° C. over a period of 1-2 hours. After the completion of reaction, the reaction mixture was acidified with conc. HCl (2.6 g) and maintained the reaction at 28-30° C. for about 2-3 hrs, sodium bicarbonate (3.5 g) was added to set the pH 5±1 and the reaction mass solution was added to a solution of N,N′-diisobutylethylenediamine diacetate (8.2 g) in water (40 mL) and isopropyl alcohol (40 mL) and stirred well at 25-30° C. for about 2-3 hours. The reaction mixture was cooled to 5-10° C., filtered, washed with chilled water (0-5° C.) followed by isopropyl alcohol (0-5° C.) and dried the material at ˜40° C. to get N,N′-diisobutylethylenediamine salt of 7-D-mandelamido-3-(((1-sulfomethyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (5.5 g). Step(ii)
Name
7-amino-3-(1-sulfomethyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
O-formylmandeloyl chloride
Quantity
2.45 g
Type
reactant
Reaction Step Four
Name
Quantity
2.6 g
Type
reactant
Reaction Step Five
Quantity
3.5 g
Type
reactant
Reaction Step Six
Name
N,N′-diisobutylethylenediamine diacetate
Quantity
8.2 g
Type
reactant
Reaction Step Seven
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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